![molecular formula C17H12N2O2 B14568255 2-Phenyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol CAS No. 61466-20-4](/img/structure/B14568255.png)
2-Phenyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of benzopyranopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol typically involves the reaction of 4-chloro-3-formylcoumarin with salts of the corresponding amidines in the presence of piperidine or triethylamine in DMF . Another method involves the cyclization of hydroxycoumarins with phenylhydrazine followed by POCl3-mediated cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include solvents like DMF, acetonitrile, and catalysts like piperidine .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
2-Phenyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anthelmintic agent, showing activity against nematodes.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of nematodes by interfering with their development at the larval stage . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of key enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Substituted 1benzopyrano[4,3-d]pyrimidin-5-ones : These compounds have similar structures but with different substituents at the 2-position .
- Benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives : These compounds share the benzopyrano core but differ in the attached pyrazole ring .
Uniqueness
2-Phenyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is unique due to its specific substitution pattern and the presence of both benzopyrano and pyrimidine rings
Properties
CAS No. |
61466-20-4 |
|---|---|
Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-phenyl-5H-chromeno[4,3-d]pyrimidin-5-ol |
InChI |
InChI=1S/C17H12N2O2/c20-17-13-10-18-16(11-6-2-1-3-7-11)19-15(13)12-8-4-5-9-14(12)21-17/h1-10,17,20H |
InChI Key |
ASLKGSHDRKVWMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C(OC4=CC=CC=C4C3=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


stannane](/img/structure/B14568175.png)
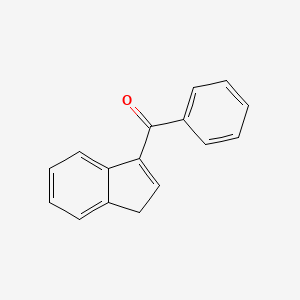
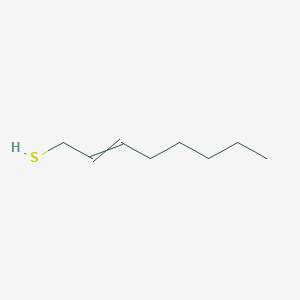

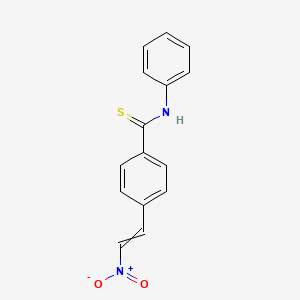
![1-[3-(2,4-Dichlorophenyl)-2-phenylpropyl]imidazole;nitric acid](/img/structure/B14568198.png)
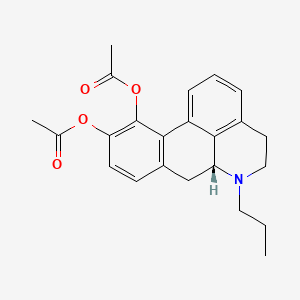

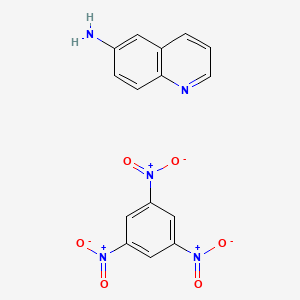
![2,4,7,9-Tetraphenyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione](/img/structure/B14568227.png)
![[2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate](/img/structure/B14568234.png)
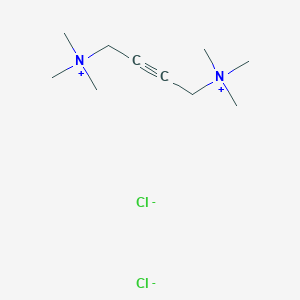
![4-[3-(Triethoxysilyl)propoxy]aniline](/img/structure/B14568238.png)
![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]propane](/img/structure/B14568249.png)
